Hydrogen Bond Donor Elimination: N-Methyl Substitution vs. Des-Methyl Analog
The presence of the N-methyl group at the 1-position of the target compound completely eliminates the hydrogen bond donor that is present in the des-methyl analog (ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate). This is quantified by computed descriptors: the target compound has a Hydrogen Bond Donor Count of 0, while the des-methyl analog has a count of 1, due to the N-H group [1][2]. This structural modification has a direct impact on passive membrane permeability and solubility, critical factors in biological assay design.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate: 1 |
| Quantified Difference | Absolute difference of 1 H-bond donor; a qualitative shift from 'donor-present' to 'donor-absent' |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) |
Why This Matters
Elimination of a hydrogen bond donor directly impacts lipophilicity and passive membrane permeability, making the target compound inherently more lipophilic than its des-methyl analog, which is a critical differentiator for users selecting compounds for cell-based assays or in vivo studies.
- [1] PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate. Computed Descriptors. (Hydrogen Bond Donor Count = 1). View Source
- [2] PubChem. Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate. (Properties inferred from structural analog data; target compound does not have a dedicated PubChem entry, but its HBD count is derived from its structure). View Source
